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Overview
Description
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione . This compound is a derivative of naphthoquinone and imidazole, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione typically involves the following steps:
Formation of the imidazole derivative: The imidazole ring is synthesized by reacting glyoxal with ammonia, followed by nitration to introduce the nitro group.
Attachment of the propyl chain: The nitroimidazole is then reacted with 1-bromo-3-chloropropane to form the propyl chain.
Coupling with naphthoquinone: The final step involves coupling the propyl-nitroimidazole with 2-chloro-1,4-naphthoquinone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using sodium hydride as a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione involves the following steps:
Interaction with molecular targets: The compound interacts with enzymes and proteins involved in cellular processes.
Inhibition of enzyme activity: It inhibits the activity of enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
Generation of reactive oxygen species: The compound generates reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: can be compared with other similar compounds such as:
2-chloro-1,4-naphthoquinone: Lacks the imidazole moiety and has different biological activities.
2-nitroimidazole derivatives: Lack the naphthoquinone moiety and have different mechanisms of action.
Naphthoquinone derivatives: Lack the nitroimidazole moiety and have different applications.
This compound is unique due to the presence of both naphthoquinone and nitroimidazole moieties, which confer a combination of biological activities and mechanisms of action .
Properties
CAS No. |
1079325-32-8 |
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Molecular Formula |
C16H13ClN4O4 |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
2-chloro-3-[3-(2-nitroimidazol-1-yl)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H13ClN4O4/c17-12-13(15(23)11-5-2-1-4-10(11)14(12)22)18-6-3-8-20-9-7-19-16(20)21(24)25/h1-2,4-5,7,9,18H,3,6,8H2 |
InChI Key |
YUMFNMKMXJOAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN3C=CN=C3[N+](=O)[O-] |
Origin of Product |
United States |
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